Cas no 696650-38-1 (2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

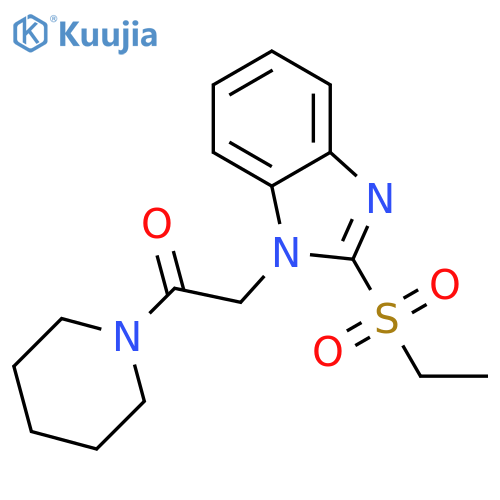

696650-38-1 structure

商品名:2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one

CAS番号:696650-38-1

MF:C16H21N3O3S

メガワット:335.42124247551

CID:5475270

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(2-ethylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone

- 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one

-

- インチ: 1S/C16H21N3O3S/c1-2-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3

- InChIKey: QPDOIAKABYIGBE-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCCCC1)CN1C(S(CC)(=O)=O)=NC2=CC=CC=C21

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2640-0124-20μmol |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-15mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-30mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-100mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-5μmol |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-4mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-1mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-2mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-3mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2640-0124-40mg |

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |

696650-38-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 |

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

696650-38-1 (2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量